![molecular formula C8H7NO2 B2434313 6,8-Dihydro-5H-pyrano[3,4-B]pyridin-5-one CAS No. 1256825-19-0](/img/structure/B2434313.png)

6,8-Dihydro-5H-pyrano[3,4-B]pyridin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

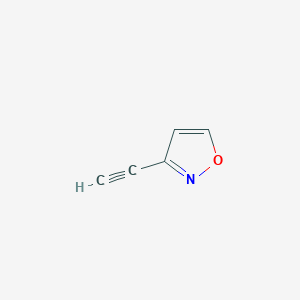

6,8-Dihydro-5H-pyrano[3,4-B]pyridin-5-one is a chemical compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 . It is a complex organic compound that falls under the category of heterocyclic compounds .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues was achieved using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O with high yield and excellent chemoselectivity .Molecular Structure Analysis

The molecular structure of 6,8-Dihydro-5H-pyrano[3,4-B]pyridin-5-one consists of a pyrano ring fused with a pyridinone ring . The exact structure can be found in the MOL file associated with its CAS number 1256825-19-0 .Aplicaciones Científicas De Investigación

Sure! Here is a comprehensive analysis of the scientific research applications of 6,8-Dihydro-5H-pyrano[3,4-B]pyridin-5-one:

Pharmaceutical Development

6,8-Dihydro-5H-pyrano[3,4-B]pyridin-5-one is being explored for its potential in pharmaceutical development due to its unique chemical structure. Researchers are investigating its use as a scaffold for the synthesis of new drugs, particularly in the development of anti-inflammatory and anti-cancer agents. Its ability to interact with various biological targets makes it a promising candidate for drug discovery .

Neuroprotective Agents

Studies have shown that derivatives of 6,8-Dihydro-5H-pyrano[3,4-B]pyridin-5-one exhibit neuroprotective properties. These compounds are being researched for their potential to protect neurons from damage caused by oxidative stress and neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The neuroprotective effects are attributed to their antioxidant activity and ability to modulate neuroinflammatory pathways.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. Researchers are exploring its potential as a new class of antimicrobial agents to combat antibiotic-resistant strains . The mechanism of action involves disrupting the microbial cell membrane and inhibiting essential enzymes required for microbial survival.

Enzyme Inhibition

6,8-Dihydro-5H-pyrano[3,4-B]pyridin-5-one and its derivatives are being studied for their ability to inhibit various enzymes. This includes enzymes involved in metabolic pathways and disease processes, such as proteases and kinases . Enzyme inhibitors based on this compound could lead to the development of new treatments for diseases like cancer, diabetes, and cardiovascular disorders.

Chemical Synthesis

The compound is also valuable in the field of chemical synthesis. It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the formation of various chemical bonds, making it a versatile building block in synthetic organic chemistry . Researchers use it to develop new synthetic routes and methodologies for creating novel compounds.

Material Science

In material science, 6,8-Dihydro-5H-pyrano[3,4-B]pyridin-5-one is being investigated for its potential use in the development of new materials. Its properties make it suitable for creating polymers and other materials with specific characteristics, such as enhanced strength, flexibility, or conductivity . These materials could have applications in electronics, coatings, and other advanced technologies.

Agricultural Chemistry

The compound is also being explored for its applications in agricultural chemistry. Researchers are studying its potential as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds . Its effectiveness and environmental impact are key areas of investigation, with the goal of developing safer and more efficient agricultural chemicals.

Biological Probes

Finally, 6,8-Dihydro-5H-pyrano[3,4-B]pyridin-5-one is used as a biological probe in research. Its ability to bind to specific biological targets makes it useful for studying various biological processes and pathways . Researchers use it to investigate the mechanisms of action of different proteins and enzymes, providing insights that could lead to new therapeutic strategies.

Propiedades

IUPAC Name |

8H-pyrano[3,4-b]pyridin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-8-5-11-4-7-6(8)2-1-3-9-7/h1-3H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOSESATQHIQCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=N2)C(=O)CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256825-19-0 |

Source

|

| Record name | 5H,6H,8H-pyrano[3,4-b]pyridin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea](/img/structure/B2434230.png)

![Ethyl 4-((4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2434233.png)

![Methyl 4-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2434239.png)

![4-[(E)-2-(2-chlorophenyl)ethenyl]-6-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2434242.png)

![5-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-6-(4-ethoxyphenyl)-3-(4-ethylphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2434249.png)

![(1-(2-Methylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-2-yl)methanol hydrochloride](/img/structure/B2434250.png)

![N-(1-cyanocyclohexyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}propanamide](/img/structure/B2434251.png)